molecular formula C15H7F6N3O B14546392 3-(Pyridin-4-yl)-4,6-bis(trifluoromethyl)-1,8-naphthyridin-2(1H)-one CAS No. 62059-90-9

3-(Pyridin-4-yl)-4,6-bis(trifluoromethyl)-1,8-naphthyridin-2(1H)-one

Cat. No.: B14546392
CAS No.: 62059-90-9
M. Wt: 359.23 g/mol
InChI Key: ZCTXGMJHNUUIML-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)-4,6-bis(trifluoromethyl)-1,8-naphthyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring and two trifluoromethyl groups attached to a naphthyridine core. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)-4,6-bis(trifluoromethyl)-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of pyridine derivatives with naphthyridine precursors under controlled conditions. The reaction often requires the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms. The use of high-throughput screening and process analytical technology (PAT) ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)-4,6-bis(trifluoromethyl)-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

3-(Pyridin-4-yl)-4,6-bis(trifluoromethyl)-1,8-naphthyridin-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)-4,6-bis(trifluoromethyl)-1,8-naphthyridin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The presence of trifluoromethyl groups enhances its binding affinity and specificity, making it a potent inhibitor in certain biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-4-yl)-4,6-bis(trifluoromethyl)-1,8-naphthyridin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various research fields make it a compound of significant interest.

Properties

CAS No.

62059-90-9

Molecular Formula

C15H7F6N3O

Molecular Weight

359.23 g/mol

IUPAC Name

3-pyridin-4-yl-4,6-bis(trifluoromethyl)-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C15H7F6N3O/c16-14(17,18)8-5-9-11(15(19,20)21)10(7-1-3-22-4-2-7)13(25)24-12(9)23-6-8/h1-6H,(H,23,24,25)

InChI Key

ZCTXGMJHNUUIML-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(C3=C(NC2=O)N=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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